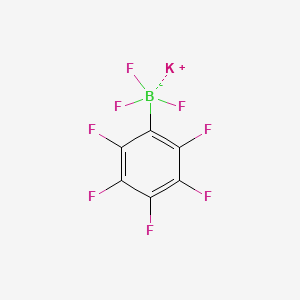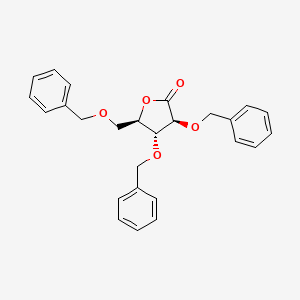
DOWEX(R) 50 WX8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DOWEX(R) 50 WX8 is a strongly basic anion exchange resin with a polystyrene matrix, developed by Dow Chemical Company. It is used in a variety of laboratory and industrial applications, including chromatography, water purification, and decontamination of hazardous materials. This resin is particularly useful in the field of biochemistry and biotechnology, as it can be used to separate and purify proteins and other biomolecules.
科学的研究の応用
Uranium Ion Separation : Yousef, Ahmad, and Bakry (2020) demonstrated that Dowex 50 WX8 modified with Alizarin Red S (ARS) could effectively adsorb uranium ions. This modification was characterized using FTIR and SEM, showing a high adsorption capacity of 121.95 mg/g, fitting well with the Langmuir isotherm model (Yousef, Ahmad, & Bakry, 2020).
Amino Acid Chromatography : Moore and Stein (1951) explored the use of Dowex-50 for chromatographic separation of amino acids, overcoming disadvantages faced with starch columns. This resin facilitated separations relevant to biochemical problems, without the need for desalting high salt content fluids like blood plasma or urine (Moore & Stein, 1951).
Preconcentration of Thorium and Uranium : Pavón et al. (1992) studied the preconcentration of thorium and uranium on Dowex 50-X8 for their determination by flow injection with spectrophotometric detection. The method was effective for samples containing 0.5–100 μg l−1 of these cations (Pavón, Pinto, Rodríguez García, & Cordero, 1992).
Kinetic Study in Esterification and Hydrolysis : Ali and Merchant (2009) conducted a kinetic study of Dowex 50Wx8-catalyzed reactions in systems containing acetic acid, benzyl alcohol, benzyl acetate, and water. The study provided insights into the effect of various reaction conditions on esterification rates (Ali & Merchant, 2009).
Separation of Rare Elements : Schumann et al. (1996) utilized Dowex 50Wx8 in separating short-lived tungsten isotopes from elements like tantalum, hafnium, and lutetium. This separation was achieved using a cation exchange column saturated with La(OH)3 and ammonia solution (Schumann et al., 1996).
Ion Exchange of Metal Ions : Pehlivan and Altun (2006) investigated the sorption properties of Dowex 50W towards various metal ions. The study explored the ion exchange behavior depending on factors like pH and temperature, with high recovery rates for metals like copper and zinc (Pehlivan & Altun, 2006).
Adsorbent Preparation from Ion-Exchange Resins : Wiśniewski et al. (2008) prepared Spherical Carbon Adsorbents (SCAs) from Dowex 50 WX-2 using steam pyrolysis. These materials showed promise for adsorption applications, particularly in environmental protection (Wiśniewski et al., 2008).
Copper Speciation Determination : Labuda, Korgová, and Vaníčková (1995) investigated the use of Dowex 50W-8X in modifying a carbon paste electrode for copper speciation determination in various samples (Labuda, Korgová, & Vaníčková, 1995).
作用機序
Safety and Hazards
将来の方向性
DOWEX® 50 WX8 is a promising material for use in fine chemical and pharmaceutical column separations . Its range of resin options not only enhances the ability to optimize laboratory separations but also simplifies the adjustments that are often necessary during process scale-ups . This can help ensure that success in the lab translates into success in pilot-scale as well as full-scale plant operations .
生化学分析
Biochemical Properties
DOWEX® 50 WX8: plays a crucial role in biochemical reactions, particularly in ion exchange chromatography. It interacts with a variety of enzymes, proteins, and other biomolecules through its sulfonic acid groups, which facilitate the exchange of cations. For instance, it can bind to positively charged amino acids in proteins, allowing for their separation based on charge. Additionally, DOWEX® 50 WX8 is used to deionize supernatant fraction samples in paper chromatography, enhancing the resolution of biomolecules .
Cellular Effects
The effects of DOWEX® 50 WX8 on cells and cellular processes are primarily related to its ion exchange properties. By altering the ionic environment, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the removal of specific cations from the cellular environment can affect enzyme activity and metabolic fluxes, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, DOWEX® 50 WX8 exerts its effects through the binding interactions of its sulfonic acid groups with cations. This binding can lead to enzyme inhibition or activation, depending on the specific ions involved. The resin’s ability to exchange hydrogen ions with other cations can also result in changes in gene expression, as the ionic balance within the cell is altered .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DOWEX® 50 WX8 can change over time due to factors such as stability and degradation. The resin is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH or temperature can lead to degradation of the sulfonic acid groups, reducing its ion exchange capacity. Long-term studies have shown that DOWEX® 50 WX8 maintains its functionality for extended periods, although periodic regeneration with sulfuric acid may be necessary to restore its capacity .
Dosage Effects in Animal Models
The effects of DOWEX® 50 WX8 in animal models vary with dosage. At low doses, the resin can effectively modulate ionic balances without causing adverse effects. At high doses, it may lead to toxicity due to the excessive removal of essential cations from the biological system. Studies have shown that there is a threshold beyond which the beneficial effects of DOWEX® 50 WX8 are outweighed by its toxic effects .
Metabolic Pathways
DOWEX® 50 WX8: is involved in various metabolic pathways by interacting with enzymes and cofactors. Its ion exchange properties can influence metabolic fluxes and metabolite levels by altering the availability of specific cations required for enzymatic reactions. For example, the removal of calcium ions can affect calcium-dependent enzymes, leading to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, DOWEX® 50 WX8 is transported and distributed based on its interactions with transporters and binding proteins. The resin’s sulfonic acid groups facilitate its binding to specific cations, which can then be transported across cellular membranes. This process can affect the localization and accumulation of DOWEX® 50 WX8 within different cellular compartments .
Subcellular Localization
The subcellular localization of DOWEX® 50 WX8 is influenced by its targeting signals and post-translational modifications. The resin can be directed to specific compartments or organelles based on its interactions with cellular transport mechanisms. This localization can impact its activity and function, as the ionic environment within different subcellular compartments varies .
特性
| { "Design of the Synthesis Pathway": "The synthesis of DOWEX(R) 50 WX8 involves the crosslinking of styrene-divinylbenzene copolymer beads with chloromethyl groups followed by quaternization with trimethylamine.", "Starting Materials": [ "Styrene", "Divinylbenzene", "Chloromethyl methyl ether", "Trimethylamine", "Methanol", "Water" ], "Reaction": [ "Styrene and divinylbenzene are copolymerized in the presence of a free radical initiator to form copolymer beads.", "The copolymer beads are then reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst to introduce chloromethyl groups onto the copolymer backbone.", "The chloromethylated copolymer beads are then washed with methanol and water to remove any unreacted chloromethyl groups.", "The chloromethylated copolymer beads are then quaternized with trimethylamine to form DOWEX(R) 50 WX8.", "The final product is washed with water to remove any unreacted trimethylamine and dried." ] } | |
CAS番号 |
11119-67-8 |
分子式 |
N/A |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





